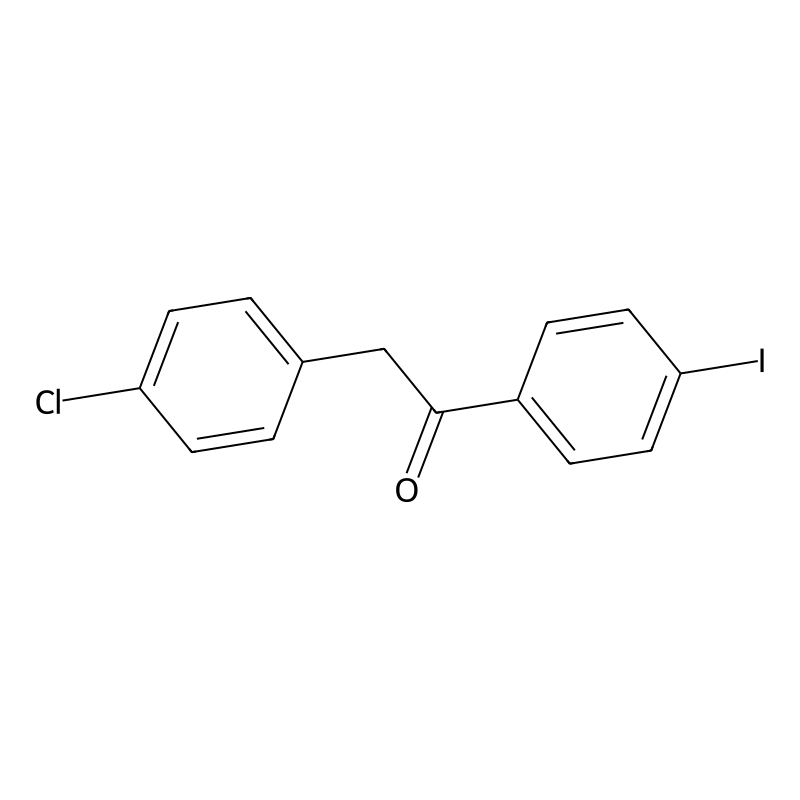

2-(4-Chlorophenyl)-4'-iodoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

[1] Friedel-Crafts Acylation of 4-Iodoacetophenone with Various Aryl Chlorides, M.M. Heravi, M.M. Sadeghi, Helvetica Chimica Acta, 2008, 91 (1), 145-150, DOI: 10.1002/hlca.2007.00233:

Potential Applications:

The presence of both a reactive ketone group and an iodoacetamide moiety in its structure suggests potential applications of 2-(4-Chlorophenyl)-4'-iodoacetophenone in scientific research, particularly in the following areas:

- Organic synthesis: The ketone group can participate in various condensation reactions for the synthesis of more complex organic molecules. The iodoacetamide group can act as a leaving group in nucleophilic substitution reactions.

- Bioconjugation: The iodoacetamide group can be used to covalently link the molecule to biomolecules like proteins and antibodies through a process called alkylation. This can be useful for creating probes for studying biological processes or for targeted drug delivery [2].

[2] Antibody-Drug Conjugates: Past, Present, and Future, Clarke, T.A., et al., Chemical Reviews, 2019, 119 (12), 5457-5500, DOI: 10.1021/acs.chemrev.8b00445:

- Material science: The molecule's structure could potentially be incorporated into the design of functional materials with specific properties, such as photoactive materials or liquid crystals.

2-(4-Chlorophenyl)-4'-iodoacetophenone is an organic compound with the molecular formula . It features a chlorophenyl group and an iodoacetophenone moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its distinctive structure, which contributes to its reactivity and potential biological activity. Its IUPAC name is 2-(4-chlorophenyl)-4-iodobenzene-1-ethanone, and it has a CAS number of 898784-08-2.

- Nucleophilic Substitution: The iodo group can be substituted by nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation: The compound can be oxidized to yield corresponding acids or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of a variety of derivatives for further study.

The synthesis of 2-(4-Chlorophenyl)-4'-iodoacetophenone typically involves:

- Starting Materials: The reaction begins with 4-chlorobenzoyl chloride and iodobenzene.

- Reaction Conditions: The reaction is generally conducted in the presence of a base such as triethylamine to facilitate the formation of the desired product.

- Purification: Following the reaction, purification methods like recrystallization or chromatography are employed to isolate pure 2-(4-Chlorophenyl)-4'-iodoacetophenone.

In industrial settings, large-scale production may utilize continuous flow processes optimized for yield and purity.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-4'-iodoacetophenone. These include:

- 2-(4-Fluorophenyl)-4'-iodoacetophenone: Contains a fluorine atom instead of chlorine; often exhibits different reactivity patterns.

- 2-(Phenyl)-4'-iodoacetophenone: Lacks halogen substituents; may show reduced biological activity compared to halogenated derivatives.

- 2-(3-Chlorophenyl)-4'-iodoacetophenone: Similar structure but with a chlorine atom in a different position; could lead to variations in reactivity and biological effects.

Comparison TableCompound Name Halogen Type Position Biological Activity 2-(4-Chlorophenyl)-4'-iodoacetophenone Chlorine Para Potentially active 2-(4-Fluorophenyl)-4'-iodoacetophenone Fluorine Para Varies 2-(Phenyl)-4'-iodoacetophenone None N/A Lower activity 2-(3-Chlorophenyl)-4'-iodoacetophenone Chlorine Meta Varies

| Compound Name | Halogen Type | Position | Biological Activity |

|---|---|---|---|

| 2-(4-Chlorophenyl)-4'-iodoacetophenone | Chlorine | Para | Potentially active |

| 2-(4-Fluorophenyl)-4'-iodoacetophenone | Fluorine | Para | Varies |

| 2-(Phenyl)-4'-iodoacetophenone | None | N/A | Lower activity |

| 2-(3-Chlorophenyl)-4'-iodoacetophenone | Chlorine | Meta | Varies |

This table highlights the uniqueness of 2-(4-Chlorophenyl)-4'-iodoacetophenone in terms of its halogen substitution and potential biological effects compared to similar compounds. Further research is necessary to fully understand these differences and their implications in medicinal chemistry.